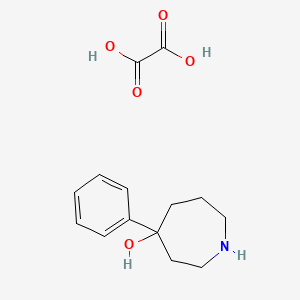
Clorhidrato de 4-(2,2-difluoroetoxi)-3-fluorobencilamina
Descripción general
Descripción
“4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride” is a chemical compound with the CAS Number: 1431968-12-5 . It has a molecular weight of 223.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F2NO.ClH/c10-9(11)6-13-8-3-1-7(5-12)2-4-8;/h1-4,9H,5-6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Intermediarios de síntesis orgánica
Clorhidrato de 4-(2,2-difluoroetoxi)-3-fluorobencilamina: es un intermedio valioso en la síntesis orgánica. Su estructura única, que incorpora tanto funcionalidades de éter como de amina, lo convierte en un bloque de construcción versátil para construir moléculas orgánicas complejas. Es particularmente útil en la síntesis de compuestos fluorados, que son cada vez más importantes en los productos farmacéuticos debido a su mayor estabilidad y biodisponibilidad .
Química medicinal
En química medicinal, este compuesto sirve como precursor para la síntesis de posibles agentes terapéuticos. La presencia de átomos de flúor puede alterar significativamente la actividad biológica de una molécula, lo que lo convierte en un compuesto de interés para desarrollar nuevos medicamentos con propiedades farmacocinéticas mejoradas .
Ciencia de los materiales
La capacidad del compuesto para introducir átomos de flúor en otras moléculas es beneficiosa en la ciencia de los materiales. Los compuestos fluorados tienen propiedades únicas, como la resistencia a los solventes y la estabilidad térmica, que son deseables para crear materiales avanzados para recubrimientos y dispositivos electrónicos .
Química agrícola
Las bencilaminas fluoradas, como el This compound, se pueden utilizar para sintetizar agroquímicos. Estos compuestos pueden conducir al desarrollo de nuevos pesticidas y herbicidas con mayor eficacia y menor impacto ambiental .
Sondas fluorescentes
Este compuesto se puede utilizar para crear sondas fluorescentes para imágenes biológicas. Al unirlo a biomoléculas o incorporarlo a polímeros, los investigadores pueden rastrear procesos biológicos en tiempo real con alta especificidad y sensibilidad .
Diseño de catalizadores
Los grupos éter y amina fluorados en el This compound se pueden utilizar en el diseño de nuevos catalizadores. Estos catalizadores pueden facilitar una variedad de reacciones químicas, incluidas aquellas que son difíciles de lograr con catalizadores tradicionales .
Mecanismo De Acción
The exact mechanism of action of 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride is not yet known. However, there is evidence to suggest that it may act as a proton donor in certain biochemical reactions. This suggests that 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride may be involved in the formation of hydrogen bonds between molecules, which could explain its ability to catalyze certain reactions. Additionally, 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride may interact with certain receptors in the body, which could explain its observed effects on the central nervous system, the cardiovascular system, and the immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride are not yet fully understood. However, it has been observed to have effects on the central nervous system, the cardiovascular system, and the immune system. In animal studies, 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride has been shown to have anxiolytic and anticonvulsant effects, as well as to reduce the risk of cardiovascular disease. Additionally, it has been observed to have immunomodulatory effects, which suggests that it may have potential applications in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is relatively stable in aqueous solutions. Additionally, it is a versatile compound, and can be used in a variety of synthetic reactions. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively potent compound, and care must be taken to avoid exposure to high concentrations of the compound. Additionally, it is a relatively reactive compound, and can react with other compounds and catalyze unwanted side reactions.
Direcciones Futuras
There are a number of possible future directions for research on 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient and cost-effective methods for its synthesis. Additionally, further research could be conducted to explore its potential applications in the treatment of various diseases, such as autoimmune disorders and cardiovascular diseases. Finally, further research could be conducted to explore its potential applications in the synthesis of other compounds, such as heterocyclic compounds and biologically active compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Propiedades
IUPAC Name |
[4-(2,2-difluoroethoxy)-3-fluorophenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12;/h1-3,9H,4-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCAGGLRDSRFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)OCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)
amine dihydrochloride](/img/structure/B1459565.png)


![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)






![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1459583.png)